4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE
Overview
Description
4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a tert-butyldimethylsilyloxyethyl group at the 1-position of the pyrazole ring. The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites.
Preparation Methods
The synthesis of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE typically involves multiple steps. One common synthetic route starts with the preparation of 4-bromo-1H-pyrazole, which can be achieved through the bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 4-bromo-1H-pyrazole is then reacted with 2-(tert-butyldimethylsilyloxy)ethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the desired compound .
Chemical Reactions Analysis
4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its structural features.
Industry: The compound can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE depends on its specific applicationThe presence of the bromine atom and the tert-butyldimethylsilyloxyethyl group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
4-BROMO-1-(2-(T-BUTYLDIMETHYLSILYLOXY)ETHYL)PYRAZOLE can be compared with other similar compounds, such as:
4-Bromo-1H-pyrazole: Lacks the tert-butyldimethylsilyloxyethyl group, making it less versatile in certain synthetic applications.
1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.
4-Chloro-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-pyrazole: Contains a chlorine atom instead of bromine, which can lead to different reactivity and selectivity in chemical reactions.
Biological Activity
4-Bromo-1-(2-(t-butyldimethylsilyloxy)ethyl)pyrazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. The pyrazole ring system is known for a variety of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a pyrazole core with a bromo substituent and a t-butyldimethylsilyloxy group, which enhances its stability and solubility in organic solvents. The presence of the t-butyldimethylsilyloxy group serves as a protective moiety for alcohol functionalities, facilitating further chemical modifications and enhancing biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on various pyrazole compounds demonstrated that several derivatives showed promising activity against both bacterial and fungal strains. Specifically, compounds similar to this compound were tested against E. coli and Aspergillus niger, showing effective inhibition at concentrations as low as 40 µg/mL .
Anti-inflammatory Activity
The compound's anti-inflammatory potential has been highlighted in multiple studies. For instance, a series of pyrazole derivatives demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that this compound may similarly inhibit inflammatory pathways.
Anticancer Properties
The anticancer activity of pyrazole derivatives has been extensively studied, with some compounds showing IC50 values in the micromolar range against various cancer cell lines. For example, derivatives were found to exhibit cytotoxicity against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines with IC50 values around 6.43 μM and 9.83 μM, respectively . This positions this compound as a potential candidate for further anticancer drug development.
While specific mechanisms for this compound are still under investigation, related compounds have been shown to act through several pathways:
- Inhibition of Pro-inflammatory Cytokines : Pyrazoles can modulate the expression of cytokines like TNF-α and IL-6, which are critical in inflammatory responses.
- Interference with Cancer Cell Proliferation : Some pyrazoles disrupt cell cycle progression and induce apoptosis in cancer cells through various signaling pathways.
Case Studies
- Synthesis and Evaluation : A recent study synthesized several pyrazole derivatives including this compound and evaluated their biological activities. It was found that the compound exhibited significant antimicrobial activity against Bacillus subtilis and Staphylococcus aureus at concentrations of 20 µg/mL .
- Anti-inflammatory Efficacy : Another study reported that when tested in vivo using carrageenan-induced paw edema models, compounds related to this compound showed comparable anti-inflammatory effects to indomethacin .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)ethoxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2OSi/c1-11(2,3)16(4,5)15-7-6-14-9-10(12)8-13-14/h8-9H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJSLFGBOVFHAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675361 | |
Record name | 4-Bromo-1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-84-7 | |
Record name | 4-Bromo-1-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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